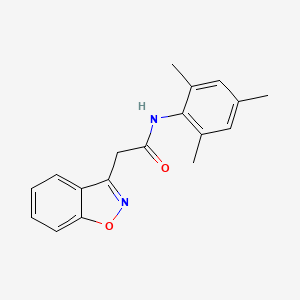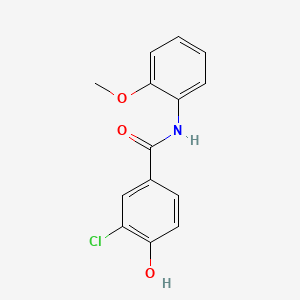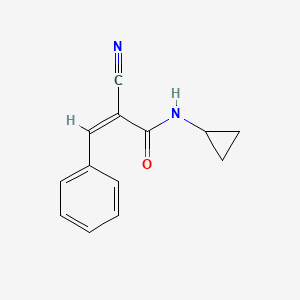
ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate, also known as ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpent-2,4-dienoate, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects:
Studies have shown that ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate exhibits antiproliferative activity against various cancer cell lines such as breast cancer, prostate cancer, and colon cancer. It has also been shown to induce apoptosis, which is a form of programmed cell death. In addition, it has been found to possess anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate in lab experiments is its relatively simple synthesis method. It can also be easily modified to introduce various functional groups, making it a versatile building block for the synthesis of other compounds. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate. One direction is to further investigate its potential as an anticancer agent and explore its mechanism of action in more detail. Another direction is to explore its potential as a building block for the synthesis of functional materials with applications in fields such as electronics and energy storage. Additionally, further research can be conducted to optimize the synthesis method and improve the solubility of the compound.
Méthodes De Synthèse
The synthesis of ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate involves the reaction of ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate cyanoacetate, 4-bromoacetophenone, and benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for several hours, and the product is obtained through column chromatography.
Applications De Recherche Scientifique
Ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been explored as a potential building block for the synthesis of functional materials. In organic synthesis, it has been utilized as a key intermediate in the synthesis of various compounds.
Propriétés
IUPAC Name |
ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO2/c1-2-24-20(23)19(14-22)18(16-6-4-3-5-7-16)13-10-15-8-11-17(21)12-9-15/h3-13H,2H2,1H3/b13-10+,19-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFSIJMCSZXPHU-FOYOAPBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C=CC1=CC=C(C=C1)Br)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C=C\C1=CC=C(C=C1)Br)/C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E,4E)-5-(4-bromophenyl)-2-cyano-3-phenylpenta-2,4-dienoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] (E)-3-(2-nitrophenyl)prop-2-enoate](/img/structure/B7468140.png)
![2-[[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedioic acid](/img/structure/B7468150.png)
![N-[[2-[(dimethylamino)methyl]phenyl]methyl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide](/img/structure/B7468154.png)
![2-[2-(3-Methylphenoxy)ethylamino]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7468155.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7468161.png)




![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)
![2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)

![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7468248.png)